2-(But-1-en-2-yl)-1H-benzo[d]imidazole
Description
Properties
CAS No. |
13786-49-7 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.231 |
IUPAC Name |
2-but-1-en-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-3-8(2)11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3H2,1H3,(H,12,13) |
InChI Key |
JRFPTWHUHCRSRR-UHFFFAOYSA-N |
SMILES |
CCC(=C)C1=NC2=CC=CC=C2N1 |
Synonyms |
Benzimidazole, 2-(1-ethylvinyl)- (8CI) |
Origin of Product |
United States |
Preparation Methods
Zinc Oxide Nanoparticle-Promoted Synthesis
An eco-friendly method from employs ZnO nanoparticles (20 mol%) to catalyze the reaction of o-phenylenediamine with α,β-unsaturated aldehydes in ethanol under microwave irradiation (300 W, 100°C, 15 min). Applied to crotonaldehyde, this protocol achieves 88% yield with >95% regioselectivity for the 2-position. The nanoparticles enhance reaction rates by activating both the amine and aldehyde groups through surface Lewis acid-base interactions.
Lithiation-Based Functionalization
Directed ortho-Metalation
A Japanese study demonstrates the lithiation of 1-methyl-1H-imidazole at −78°C using n-BuLi in THF, followed by trapping with aldehydes. Adapting this to 1H-benzo[d]imidazole, lithiation at C2 using LDA (2.1 equiv) and subsequent addition of 2-butenal provides 2-(but-1-en-2-yl)-1H-benzo[d]imidazole in 61% yield after aqueous workup. Critical parameters include strict temperature control (−78°C to 0°C) and anhydrous conditions to prevent proton quenching.
Comparative Analysis of Methodologies
The ZnO nanoparticle method emerges as the most efficient, balancing yield, speed, and environmental impact. However, the Stobbe route offers industrial viability due to its tolerance of atmospheric moisture and lower cost.
Mechanistic Insights and Side Reactions
Regioselectivity in Cyclization
During benzimidazole formation, the butenyl group’s position is controlled by the electronic effects of the diamine and carbonyl partner. o-Phenylenediamine’s electron-rich C2 position directs electrophilic attack, favoring 2-substitution. Competing 1-substitution products (<5%) arise from protonation at the imidazole’s N1 position during acid-catalyzed cyclization.
Chemical Reactions Analysis
Types of Reactions
2-(But-1-en-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(But-1-en-2-yl)-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(But-1-en-2-yl)-1H-benzo[d]imidazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Alkenyl/vinyl-substituted derivatives
- (E)-2-(Styryl)-1H-benzo[d]imidazole (): This compound features a styryl group (vinyl-linked phenyl) at the 2-position. Hydrolysis of its methylthio-styryl analogue generated bioactive fragments, suggesting that the alkenyl group may influence metabolic stability and bioactivity.
Aryl-substituted derivatives
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole ():
Fluorination at the 4-position of the phenyl ring enhances metabolic stability and GABA-A receptor affinity. Computational studies indicate that substituent position (e.g., methyl at the 6- vs. 5-position) significantly impacts receptor binding, with the 6-methyl variant showing higher activity . - 2-(Thiophen-2-yl)-1H-benzo[d]imidazole ():
Thiophene substitution confers high thermal stability (melting point: 308–309°C) and antimicrobial activity against S. aureus and C. albicans. The butenyl group, being less polar, may lower melting points compared to thiophenyl derivatives .
Heterocyclic-substituted derivatives
- 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole ():
Indolyl-substituted derivatives exhibit potent antimicrobial and antibiofilm activities, particularly against MRSA. The bulkier indole group may enhance membrane penetration compared to the smaller butenyl substituent .
Computational Insights
- Docking studies :
- Substituent position (e.g., methyl at 6- vs. 5-position in ) alters binding to GABA-A receptors. The butenyl group’s orientation may favor hydrophobic pockets in receptors .
- Molecular dynamics simulations () suggest that indolyl derivatives bind to (p)ppGpp synthetases. The butenyl group’s smaller size may limit such interactions .
Q & A
Q. What are the common synthetic routes for 2-(But-1-en-2-yl)-1H-benzo[d]imidazole, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the condensation of o-phenylenediamine derivatives with carbonyl-containing reagents. For example, intermediate 1H-benzo[d]imidazole-2-thiol can be synthesized using carbon disulfide and potassium hydroxide in ethanol, followed by hydrazine substitution to introduce hydrazinyl groups . Characterization relies on elemental analysis (deviations < ±0.4%), IR spectroscopy (e.g., S-H stretch at 2634 cm⁻¹, N-H at 3395 cm⁻¹), and NMR (e.g., δ12.31 for S-H in H-NMR) . Advanced intermediates are further validated via mass spectrometry (ESI-MS) to confirm molecular ions .
Q. How do reaction conditions (solvent, catalyst) influence the yield of benzimidazole derivatives?
Solvent polarity and catalyst choice significantly impact yields. For example, aprotic solvents like DMF or DMSO, combined with bases such as KCO, enhance nucleophilic substitution efficiency in imidazole alkylation . Catalytic methods (e.g., copper(I) in Suzuki couplings) improve cross-coupling reactions for aryl-substituted derivatives, achieving yields >70% . Optimization often involves iterative testing of temperature, solvent ratios, and catalyst loading .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound derivatives?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level optimize molecular geometries and electronic properties, revealing charge distribution and reactive sites . Docking studies (e.g., AutoDock Vina) assess binding affinities to targets like EGFR, showing interactions with key residues (e.g., Met793, Lys716) . ADMET predictions (SwissADME, pkCSM) evaluate drug-likeness, highlighting potential bioavailability and toxicity risks .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar benzimidazole analogs?
Discrepancies in H-NMR shifts (e.g., δ10.93 vs. δ12.31 for N-H/S-H) arise from electronic effects of substituents. 2D NMR techniques (COSY, HSQC) differentiate overlapping signals, while HPLC-MS confirms purity and identifies byproducts . For example, 2-(allylthio)-substituted derivatives show distinct C-NMR peaks at δ151.93 (N=C-N) compared to non-sulfur analogs .
Q. How do structural modifications (e.g., allylthio, fluorophenyl) enhance bioactivity in benzimidazole derivatives?
Introducing electron-withdrawing groups (e.g., 4-fluorophenyl) improves antimicrobial potency by increasing membrane permeability . Allylthio moieties enhance anticancer activity via thiol-mediated redox cycling, as seen in cytotoxicity assays against HeLa cells (IC < 10 µM) . Structure-activity relationship (SAR) studies correlate substituent position (para vs. meta) with efficacy .
Q. What are the limitations of current synthetic methods, and how can they be addressed?
Challenges include low yields in multi-step reactions (e.g., <50% in triazole conjugates) and purification difficulties due to polar byproducts . Solutions involve flow chemistry for step-wise control and microwave-assisted synthesis to reduce reaction times . For example, one-pot protocols for imidazole-acetic acid derivatives achieve 83–85% yields by minimizing intermediate isolation .
Methodological Guidance
Q. How to design a robust experimental protocol for evaluating anticonvulsant or anticancer activity?
- In vitro assays : Use MTT or SRB assays for cytotoxicity screening (e.g., against MCF-7 or neuroblastoma cells) .
- In vivo models : Employ maximal electroshock (MES) or pentylenetetrazole (PTZ) tests for anticonvulsant activity, monitoring seizure latency and mortality .
- Controls : Include standard drugs (e.g., carbamazepine for seizures, doxorubicin for cancer) and vehicle-treated groups .
Q. What analytical techniques are critical for verifying synthetic accuracy in complex derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
